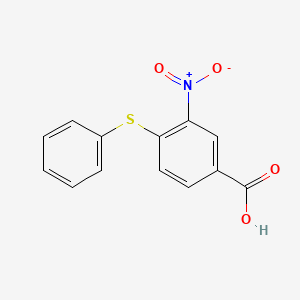
2,5-Diacetylfuran
Vue d'ensemble
Description
2,5-Diacetylfuran is an organic compound belonging to the furan family It is characterized by the presence of two acetyl groups attached to the 2 and 5 positions of the furan ring
Mécanisme D'action
Target of Action
The primary targets of 2,5-Diacetylfuran are carbohydrates, specifically monosaccharides such as glucose and fructose . The compound interacts with these carbohydrates to produce high-value chemicals, contributing to the development of sustainable processes .
Mode of Action
This compound interacts with its targets through a series of chemical reactions. It is synthesized from furan and acetic anhydride through a two-step Friedel-Crafts reaction catalyzed by a common acid system under mild conditions . This interaction results in changes in the structure of the carbohydrates, leading to the formation of 2,5-diformylfuran (DFF) .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the conversion of carbohydrates to 2,5-diformylfuran (DFF). This process is facilitated by versatile homogeneous and heterogeneous catalysts . The conversion of carbohydrates to DFF is essential for the development of sustainable processes for producing high-value chemicals from biomass-derived carbohydrates .
Result of Action
The result of this compound’s action is the production of 2,5-diformylfuran (DFF), a significant platform chemical. DFF has many uses in furan-based polymers (as a monomer), macrocyclic ligands (oxasapphyrins), blue emitting fluorescent materials, and biologically active compounds . In particular, furan-based polymers are considered sustainable replacements of petrochemical-based polymers in the chemical industry .
Analyse Biochimique
Biochemical Properties
2,5-Diacetylfuran plays a significant role in biochemical reactions, particularly in the conversion of carbohydrates to 2,5-diformylfuran (DFF), a process that is essential for the development of sustainable processes for producing high-value chemicals from biomass-derived carbohydrates .
Cellular Effects
It is known that the compound influences cell function by participating in the conversion of carbohydrates, which are crucial components of cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its involvement in the conversion of carbohydrates to DFF. This process involves binding interactions with biomolecules, enzyme activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Current studies focus on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in the metabolic pathways that convert carbohydrates to DFF. This process involves interactions with various enzymes and cofactors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,5-Diacetylfuran can be synthesized through a two-step Friedel-Crafts acylation reaction. The process involves the reaction of furan with acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, under mild conditions . The reaction proceeds through the formation of an intermediate, which is then further acylated to yield this compound.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as laboratory synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Diacetylfuran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,5-diformylfuran using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 2,5-dihydroxyfuran when treated with reducing agents like sodium borohydride.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 2,5-Diformylfuran.
Reduction: 2,5-Dihydroxyfuran.
Substitution: Various substituted furans depending on the nucleophile used.
Applications De Recherche Scientifique
2,5-Diacetylfuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Research is ongoing to explore its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development due to its unique chemical structure.
Industry: this compound is used in the production of polymers and other advanced materials.
Comparaison Avec Des Composés Similaires
2,5-Dimethylfuran: A derivative of furan with two methyl groups instead of acetyl groups.
2,5-Diformylfuran: An oxidation product of 2,5-Diacetylfuran, used in the synthesis of polymers and other materials.
2,5-Dihydroxyfuran:
Uniqueness: this compound is unique due to its dual acetyl groups, which impart distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
1-(5-acetylfuran-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5(9)7-3-4-8(11-7)6(2)10/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJULPPMMCXMWJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(O1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407546 | |
| Record name | 2,5-Diacetylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38071-72-6 | |
| Record name | 2,5-Diacetylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Hydrazinyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B3051968.png)




![1-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B3051975.png)
![2,3-Dihydro-1H-benzo[b]azepine](/img/structure/B3051976.png)


![Ethyl (2Z)-2-chloro-2-[2-(3-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B3051980.png)

![2-Phenyl-1-oxaspiro[2.5]octane](/img/structure/B3051983.png)
